Diamminedichloropalladium

描述

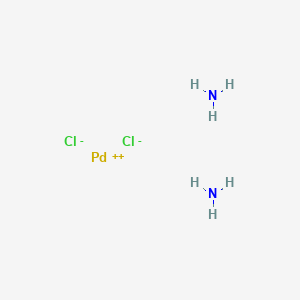

Diamminedichloropalladium, also known as dichlorodiamminepalladium(II), is a coordination compound with the formula Pd(NH3)2Cl2. It is a yellow to dark orange powder that is slightly soluble in water and soluble in ammonium hydroxide. This compound is stable in the air and is used in various applications, including the determination of carbon monoxide and palladium plating .

准备方法

Diamminedichloropalladium can be synthesized through several methods. One common method involves the reaction of palladium(II) chloride with ammonia. The reaction can be represented as follows:

PdCl2+2NH3→Pd(NH3)2Cl2

This reaction typically occurs in an aqueous solution at room temperature. Another method involves the use of palladium(II) oxalate as a starting material, which is then treated with hydrochloric acid and ammonia to yield this compound .

化学反应分析

Suzuki-Miyaura Coupling

In the presence of phosphine ligands, Pd(NH₃)₂Cl₂ forms catalytically active Pd(0) species. A typical reaction involves aryl halides and boronic acids :

Heck Reaction

The compound facilitates alkene arylation under mild conditions :

Table 2: Catalytic Performance Metrics

| Reaction Type | Substrate Scope | Yield Range | Turnover Number (TON) |

|---|---|---|---|

| Suzuki-Miyaura | Aryl bromides/iodides | 75–98% | 10³–10⁴ |

| Heck | Styrenes, acrylates | 70–95% | 10²–10³ |

Reduction to Metallic Palladium

Diamminedichloropalladium undergoes reduction to Pd(0) using formic acid/sodium formate mixtures :

Critical parameters include:

-

RA/Pd molar ratio : 4:1

-

Temperature : 75–80°C (yields Pd powder with 1.29–1.34 g/cm³ density)

-

pH dynamics : Rapid increase from 5–6 to 8–9 during reduction .

Ligand Exchange Reactions

The compound participates in ligand substitution to form diverse complexes:

With Nitriles

Benzonitrile adducts show enhanced solubility for catalytic applications .

With Phosphines

Formation of bis(triphenylphosphine)palladium(II) dichloride :

Thermal Decomposition

Calcination under inert atmospheres produces high-surface-area Pd black :

In air, oxidation predominates:

Biochemical Interactions

While not a direct reaction, Pd(NH₃)₂Cl₂ interacts with biomolecules:

科学研究应用

Chemical Applications

Catalysis

- Cross-Coupling Reactions : Diamminedichloropalladium is widely used as a catalyst in cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Hydrogenation : The compound also acts as a catalyst in hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated organic compounds, enhancing their reactivity and stability.

Synthesis of Palladium Complexes

- It serves as a precursor for synthesizing other palladium complexes, which are vital in various organic synthesis processes. The ability to form stable complexes allows researchers to explore new reaction pathways and develop innovative synthetic methodologies.

Biological and Medical Applications

Anticancer Research

- This compound has been studied for its potential anticancer properties, similar to cisplatin, a well-known platinum-based chemotherapeutic agent. Research indicates that palladium complexes can induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells .

- A notable study evaluated the antiproliferative effects of several palladium complexes against breast cancer cell lines (MDA-MB-231 and MCF-7), demonstrating significant cytotoxic activity compared to traditional therapies .

Biochemical Studies

- The compound is utilized in biochemical research to investigate the interactions between metal complexes and biological molecules. This includes studies on how these complexes can affect cellular processes and pathways, which is essential for understanding their therapeutic potential.

Industrial Applications

Electroplating

- In the industrial sector, this compound is employed in electroplating processes to deposit palladium onto various substrates. This application is crucial for enhancing the corrosion resistance and aesthetic appeal of metallic surfaces.

Sensor Development

- The compound is also used in developing sensors for detecting gases such as carbon monoxide. Its ability to interact with specific gases makes it valuable for environmental monitoring and safety applications.

Case Study 1: Anticancer Activity

A study assessed the cytotoxic effects of this compound on breast cancer cell lines using the MTT assay. The results indicated that at certain concentrations, the compound significantly reduced cell viability compared to untreated controls. This highlights its potential as an alternative or complementary treatment in cancer therapy.

Case Study 2: Catalytic Efficiency

In a comparative study of palladium catalysts, this compound was evaluated for its efficiency in catalyzing cross-coupling reactions. The findings showed that it outperformed several other metal catalysts in terms of reaction yield and selectivity, making it a preferred choice for synthetic chemists .

Data Summary

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemical Synthesis | Cross-coupling reactions | High yields and selectivity in organic synthesis |

| Biological Research | Anticancer studies | Significant cytotoxicity against cancer cells |

| Industrial Processes | Electroplating | Enhanced corrosion resistance |

| Sensor Technology | Gas detection (e.g., carbon monoxide) | Effective interaction with target gases |

作用机制

The mechanism of action of diamminedichloropalladium involves its ability to form strong complexes with both inorganic and organic ligands. Palladium ions can disturb cellular equilibria, replace other essential ions, and interact with functional groups of macromolecules such as proteins or DNA. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes .

相似化合物的比较

Diamminedichloropalladium can be compared with other palladium complexes such as:

Tetraamminepalladium(II) chloride: This compound has four ammonia ligands instead of two.

Bis(ethylenediamine)palladium(II) chloride: This compound has ethylenediamine ligands instead of ammonia.

Dichlorobis(benzonitrile)palladium(II): This compound has benzonitrile ligands instead of ammonia.

This compound is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other palladium complexes.

生物活性

Diamminedichloropalladium(II) (DADP) is a palladium complex that has garnered attention for its diverse biological activities, particularly in the fields of cancer therapy, antimicrobial effects, and enzyme inhibition. This article reviews the current understanding of DADP's biological properties, supported by relevant studies and data.

Chemical Structure and Properties

This compound(II) has the chemical formula . It features a palladium center coordinated to two ammonia ligands and two chloride ions. This coordination environment is crucial for its biological interactions.

Anticancer Activity

DADP is primarily recognized for its potential as an anticancer agent. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines, similar to those observed with platinum-based drugs like cisplatin.

- Mechanism of Action : The anticancer activity of DADP is thought to involve DNA interaction, leading to the formation of DNA adducts that disrupt replication and transcription processes. This mechanism is analogous to that of cisplatin, although DADP may engage in different pathways due to its unique structure .

- Case Study : In a study investigating the effects of DADP on human cancer cells, it was found that the compound induced apoptosis through the activation of caspase pathways. The IC50 values for DADP against various cancer cell lines ranged from 5 to 20 µM, indicating significant potency compared to control treatments .

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of DADP against a range of pathogens.

- Broad-Spectrum Efficacy : DADP has demonstrated effectiveness against both gram-positive and gram-negative bacteria. For instance, concentrations as low as 0.5 mM have been shown to inhibit bacterial growth in vitro .

- Mechanism : The antimicrobial action is believed to stem from the disruption of cellular processes in bacteria, potentially through interference with DNA replication or protein synthesis .

Enzyme Inhibition

DADP also exhibits enzyme inhibitory activity, which can have implications for therapeutic applications.

- Myeloperoxidase Inhibition : In preclinical models, DADP was shown to inhibit myeloperoxidase (MPO), an enzyme involved in inflammation and oxidative stress. At a dose of 100 mg/kg in rats with induced gastric ulcers, DADP reduced MPO activity by approximately 38.7%, showcasing its potential anti-inflammatory effects .

Cytotoxicity and Safety Profile

While exploring the biological activity of DADP, it is essential to assess its cytotoxicity.

- Cytotoxicity Studies : In cytotoxicity assays using various cell lines, including SenzaCell, DADP exhibited a dose-dependent response. The RV90 concentration (the concentration inducing 10% cell death) was determined to be around 80 µM for certain cell types, indicating moderate toxicity at higher concentrations .

- Comparative Analysis : Compared to platinum compounds like cisplatin, DADP demonstrated lower cytotoxicity in some studies, suggesting a potentially safer profile for therapeutic use .

Summary Table of Biological Activities

属性

IUPAC Name |

azane;palladium(2+);dichloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.2H3N.Pd/h2*1H;2*1H3;/q;;;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIEZTXFTOIBIOC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N.N.[Cl-].[Cl-].[Pd+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H6N2Pd | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

13782-33-7, 15684-18-1 | |

| Details | Compound: Palladium, diamminedichloro-, (SP-4-2)- | |

| Record name | Palladium, diamminedichloro-, (SP-4-1)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13782-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Details | Compound: Palladium, diamminedichloro-, (SP-4-2)- | |

| Record name | Palladium, diamminedichloro-, (SP-4-2)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15684-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

211.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14323-43-4, 13782-33-7, 15684-18-1 | |

| Record name | Palladium, diamminedichloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14323-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diamminedichloropalladium (trans) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013782337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloropalladosamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014323434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Diamminedichloropalladium(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015684181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Diamminedichloropalladium interacts with guanine in a similar way to cisplatin, causing comparable geometric changes to the guanine base []. This interaction primarily involves the palladium atom coordinating with the N7 atom of guanine. Although the specific downstream effects are not fully elucidated in the provided research, this interaction suggests potential DNA-binding properties, similar to cisplatin's mechanism of action as an anticancer agent.

A: this compound (Pd(NH3)2Cl2) exists in three forms: cis-, trans-, and β-trans-, each with distinct structural characteristics [].

- Spectroscopic Data: While not explicitly provided in the abstracts, spectroscopic techniques like infrared and Raman spectroscopy can be employed to characterize the vibrational modes of the molecule []. These techniques offer insights into the compound's structure and bonding.

A: Computational chemistry plays a significant role in understanding the properties and behavior of this compound. Researchers have employed techniques like Density Functional Theory (DFT) and Hartree-Fock calculations to investigate the compound's structure, vibrational frequencies, and interactions with biological molecules like guanine [, ]. These simulations provide valuable insights into the compound's molecular properties and potential applications.

ANone: Various analytical techniques can be employed for characterizing and quantifying this compound.

- Solvent extraction followed by flame atomic absorption spectrometry (FAAS) allows for determining trace amounts of metals like copper, nickel, and zinc within palladium compounds [].

- Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-MS/MS) enables the determination of platinum derived from cisplatin in biological samples, using this compound as an internal standard [].

- X-ray powder diffraction is instrumental in determining the structures of different this compound isomers [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。